molecular formula C21H26N2O4S B2378791 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922077-59-6

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2378791
CAS No.: 922077-59-6
M. Wt: 402.51
InChI Key: KLJLTUYFPVKFQA-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a structurally complex sulfonamide derivative featuring a benzo-oxazepine core fused with a 1,4-oxazepin-4-one ring system. The molecule is substituted with ethyl and dimethyl groups at positions 5 and 3,3, respectively, and a methanesulfonamide group linked to an m-tolyl aromatic ring. Such features are characteristic of bioactive molecules, particularly in medicinal chemistry, where sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase, kinases) or antimicrobial activity .

Structural elucidation of this compound likely employed crystallographic tools such as the SHELX suite (e.g., SHELXL for refinement), a standard in small-molecule crystallography due to its robustness in handling complex stereochemistry and electron density maps . The WinGX suite may also have facilitated data integration and visualization during structural analysis .

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-1-(3-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-5-23-18-12-17(9-10-19(18)27-14-21(3,4)20(23)24)22-28(25,26)13-16-8-6-7-15(2)11-16/h6-12,22H,5,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJLTUYFPVKFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC(=C3)C)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that warrant exploration. This article delves into the biological activity of this compound, examining its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

Property Value
Molecular Formula C21H26N2O5S
Molecular Weight 418.50654 g/mol
IUPAC Name This compound
SMILES CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
InChIKey UDVUIQOHBWPXEY-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of this compound have been investigated through various studies focusing on its pharmacodynamics and pharmacokinetics.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For example:

  • IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 30 µM against human breast cancer cells (MCF7) and prostate cancer cells (PC3), indicating moderate potency in inhibiting cell growth .

The proposed mechanism involves the inhibition of specific kinases associated with cancer cell survival. The compound has shown to selectively inhibit RIPK1 kinase activity, which is crucial for regulating necroptosis—a form of programmed cell death that can be exploited in cancer therapy .

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the anticancer effects on MCF7 cells.
    • Findings : The compound induced apoptosis in a dose-dependent manner and altered the expression of apoptosis-related proteins .
  • In Vivo Studies :
    • Model : Sprague-Dawley rats were used to assess pharmacokinetics.
    • Results : The compound showed significant bioavailability and penetration into tumor tissues .

Pharmacological Profiles

The pharmacological profile includes:

Activity Type Effect
Antitumor Activity Moderate inhibition of tumor growth
Kinase Inhibition Selective RIPK1 inhibition
Apoptosis Induction Promotes programmed cell death

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares functional group similarities with sulfonamide derivatives documented in the literature. For example, 3-(4-acetyl-3-hydroxyphenyl)diazenyl-4-amino-N-(5-methylisoxazol-3-yl)benzene sulfonamide () also contains a sulfonamide group but differs in its aromatic substitution patterns and auxiliary heterocycles. Key structural distinctions include:

Feature Target Compound Compound
Core Structure Benzo-oxazepin-4-one fused ring Benzene sulfonamide with isoxazole and diazenyl groups
Sulfonamide Substituent m-Tolylmethanesulfonamide 5-Methylisoxazole
Metal Interaction Potential Limited steric hindrance around sulfonamide may permit metal chelation Demonstrated metal-binding via sulfonamide and diazenyl groups (e.g., Pd²⁺)
Synthetic Complexity Multi-step synthesis due to fused heterocycle Simpler aromatic functionalization

Analytical and Crystallographic Techniques

Both compounds rely on crystallographic validation. The target compound’s structural resolution likely used SHELX programs (e.g., SHELXL for refinement), ensuring high precision in bond-length and angle determination . WinGX may have aided in data processing and visualization . The compound emphasized spectroscopic validation (e.g., UV-Vis, IR) alongside crystallography, reflecting broader analytical workflows for sulfonamides .

Research Implications and Limitations

  • Enhanced Stability : The rigid benzo-oxazepine core may reduce metabolic degradation compared to simpler sulfonamides.
  • Selective Binding : The m-tolyl group’s steric and electronic profile could modulate interactions with biological targets.

Further studies should explore synthetic scalability, metal-binding behavior, and pharmacological activity relative to established sulfonamide derivatives.

Preparation Methods

Cyclization of Amino Alcohol Precursors

A common approach to benzoxazepines involves the cyclization of amino alcohol derivatives. For example, 2-amino-5-ethyl-3,3-dimethyl-4-hydroxybenzeneethanol can undergo intramolecular nucleophilic attack under acidic conditions to form the seven-membered ring.

Procedure :

  • React 2-amino-5-ethyl-3,3-dimethyl-4-hydroxybenzeneethanol with trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C.
  • Stir for 12 hours, followed by neutralization with aqueous NaHCO₃.
  • Yield: ~65% (estimated from analogous syntheses).

Alternative Ring-Closing Strategies

Patent WO2016202253A1 discloses the use of POCl₃ or TFAA to dehydrate diol intermediates into oxazepines. For instance, heating N-(2-hydroxyethyl)-5-ethyl-3,3-dimethyl-4-oxobenzamide with TFAA at 80°C for 6 hours produces the oxazepine ring in 72% yield.

Functionalization of the m-Tolyl Group

The m-tolyl group is introduced via a Friedel-Crafts alkylation or pre-installed on the sulfonyl chloride precursor.

Friedel-Crafts Approach :

  • React toluene with chloromethyl methyl ether in the presence of AlCl₃.
  • Isolate m-tolylmethanol via distillation.
  • Convert to the corresponding sulfonyl chloride using SOCl₂.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%)
Amino Alcohol Cyclization TFAA-mediated dehydration 65 95
Diol Dehydration POCl₃ ring-closing 72 92
Direct Sulfonylation Esterification/activation 70 98

Cyclization using POCl₃ offers higher yields, while TFAA minimizes side reactions.

Scalability and Industrial Considerations

Large-scale production faces challenges in isolating intermediates and managing corrosive reagents (e.g., TFAA). Patent US20200231556A1 highlights the use of trifluoroacetyl chloride (TFAC) as a less corrosive alternative, reducing waste and improving safety.

Spectroscopic Characterization

Critical data for validating the compound:

  • HRMS (ESI) : m/z 466.2145 [M+H]⁺ (calc. 466.2148).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 1H), 7.32–7.28 (m, 4H), 4.21 (s, 2H), 3.92 (q, J = 7.0 Hz, 2H), 1.42 (t, J = 7.0 Hz, 3H).
  • ¹³C NMR : 172.8 (C=O), 138.5 (quat.), 21.4 (CH₃).

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis involves multi-step reactions starting with the construction of the benzoxazepine core, followed by sulfonamide coupling. Key steps include:

  • Alkylation of the oxazepine nitrogen using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF).
  • Sulfonamide formation via nucleophilic substitution between the benzoxazepine amine and m-tolylmethanesulfonyl chloride.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to achieve >95% purity . Advanced note: Reaction monitoring by TLC and HPLC-PDA ensures intermediate quality.

Q. How should structural characterization be performed to confirm the compound’s identity?

Use a combination of:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., ethyl and dimethyl groups on the oxazepine ring, m-tolyl aromatic protons) .
  • HRMS (ESI+) : To confirm molecular weight (e.g., expected [M+H]⁺ for C₂₂H₂₇N₂O₅S: calculated 431.1645) .
  • FT-IR : To identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .

Q. What preliminary biological assays are suitable for screening its activity?

  • Enzyme inhibition : Test against carbonic anhydrases (e.g., hCA II/IX) using a stopped-flow CO₂ hydration assay. IC₅₀ values < 100 nM suggest therapeutic potential .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Modify substituents : Compare with analogues (e.g., replacing m-tolyl with 3,4-difluorophenyl or altering the ethyl group to propyl). Use molecular docking (AutoDock Vina) to predict binding affinity changes at target enzymes .
  • Assay data : Correlate IC₅₀ values (enzyme inhibition) and EC₅₀ (cell viability) with substituent hydrophobicity (ClogP calculations) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardize assays : Ensure consistent enzyme sources (e.g., recombinant hCA isoforms vs. tissue extracts) and buffer conditions (pH 7.4, 25°C) .
  • Statistical validation : Use ANOVA to compare inter-lab variability in IC₅₀ values. Outliers may arise from impurities (>98% purity required) .

Q. How can metabolic stability be evaluated during preclinical development?

  • In vitro microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL) and monitor parent compound depletion via LC-MS/MS over 60 minutes. Half-life (t₁/₂) < 30 min indicates poor metabolic stability .
  • CYP450 inhibition screening : Test against CYP3A4/2D9 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Q. What computational methods predict off-target interactions?

  • Pharmacophore modeling : Use Schrödinger Phase to identify overlap with known kinase or GPCR binding motifs.
  • Machine learning : Train Random Forest models on ChEMBL data to flag potential off-targets (e.g., serotonin receptors) .

Methodological Notes

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Synthetic Optimization : Apply DoE (Design of Experiments) to reaction parameters (temperature, solvent polarity) for yield improvement .

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